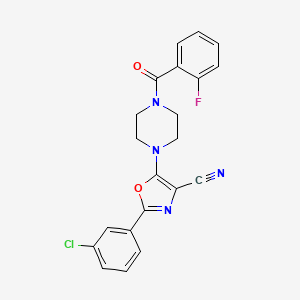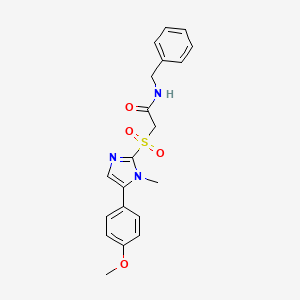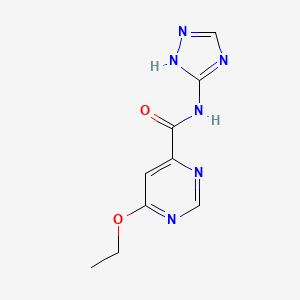
4-Chlorocubane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carboxylic acids are organic compounds that contain a carboxyl group (C=O) with a hydroxyl group (-OH) attached to the same carbon atom . They are a critical part of many biological processes and industrial applications.
Synthesis Analysis
Carboxylic acids can be synthesized through various methods, including the oxidation of primary alcohols or aldehydes, the hydrolysis of nitriles or esters, and the carbonation of Grignard reagents .Molecular Structure Analysis
The carboxyl group in carboxylic acids consists of a carbonyl group (C=O) and a hydroxyl group (-OH). This structure allows carboxylic acids to act as both hydrogen-bond donors and acceptors, leading to their unique physical and chemical properties .Chemical Reactions Analysis
Carboxylic acids can undergo a variety of reactions, including esterification, amide formation, and decarboxylation. They can also participate in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
Carboxylic acids have higher boiling points than similar-sized alcohols or aldehydes due to their ability to form intermolecular hydrogen bonds. They are generally soluble in water and many organic solvents .Aplicaciones Científicas De Investigación
Electrochemical Studies
Research on 4-mercaptobenzoic acid self-assembled monolayers on gold surfaces demonstrates the importance of carboxylic acid groups in electrochemical applications, highlighting how such groups can be protonated or deprotonated under certain conditions. This could imply potential electrochemical sensor or switch applications for compounds like 4-Chlorocubane-1-carboxylic acid (Rosendahl & Burgess, 2008).
Environmental Degradation
Studies on the electrochemical degradation of organic compounds, such as 4-chloroguaiacol, in wastewater treatment suggest that carboxylic acid derivatives could play a role in the breakdown of pollutants, offering a pathway to environmentally friendly degradation methods for persistent organic pollutants (Samet et al., 2006).
Molecular Interactions
Research on the complexation of nucleotide bases by molecular tweezers with carboxylic acid sites points to the potential of carboxylic acid-containing compounds in molecular recognition and binding applications, which could be relevant for drug delivery systems or biotechnological tools (Zimmerman, Wu, & Zeng, 1991).
Advanced Oxidation Processes
The degradation of the herbicide 4-chlorophenoxyacetic acid by advanced electrochemical oxidation methods underlines the potential of carboxylic acid derivatives in advanced oxidation processes for the removal of environmental pollutants, suggesting similar applications for this compound in environmental remediation (Boye, Dieng, & Brillas, 2002).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-chlorocubane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-9-4-1-5(9)3-6(9)2(4)8(1,3)7(11)12/h1-6H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGGYQLCQAJNEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C4C1(C5C2C3(C45)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2394723.png)


![2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-amine](/img/structure/B2394729.png)


![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2394733.png)
![N-(3-chlorophenyl)-2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/no-structure.png)


![5-Bromo-2-[(2-methylphenyl)methoxy]-1,3-thiazole](/img/structure/B2394739.png)
